molecular formula C9H13ClN2O B8735882 2-tert-butyl-5-chloro-4-methylpyridazin-3-(2H)-one CAS No. 104010-19-7

2-tert-butyl-5-chloro-4-methylpyridazin-3-(2H)-one

Cat. No. B8735882
Key on ui cas rn: 104010-19-7
M. Wt: 200.66 g/mol
InChI Key: UGPHFBZINWDBLA-UHFFFAOYSA-N
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Patent
US04837217

Procedure details

To a solution of 6.0 g (0.25 mol) of magnesium in 50 ml of dry tetrahydrofuran was added dropwise under stream of nitrogen 35.5 g (0.25 mol) of methyl iodide to prepare a Grignard reagent. After dropwise addition of the methyl iodide, 1000 ml of dry toluene was added thereto. The resulting solution was heated at 60° to 70° C. and additional methyl iodide was added thereto until the magnesium completely disappeared. The Grignard reagent was cooled to room temperature and then added dropwise over 20 minutes with a solution of 22.1 g (0.1 mol) of 2-t-butyl-4,5-dichloro-3(2H)-pyridazinone in 200 ml of dry toluene. After dropwise addition, the resulting mixture was subjected to reaction at room temperature for 1.5 hours. The reaction liquid was poured into a solution of 100 ml of concentrated hydrochloric acid in 900 ml of ice water to effect extraction. The resulting organic layer was washed with 500 ml of a 10% sodium hydroxide solution and then with 500 ml of water, and then dried over anhydrous sodium sulfate. Solvent was distilled off therefrom under reduced pressure to give 17.2 g of a crude product. The crude product was subjected to distillation (boiling point: 60° to 62° C./0.22 mmHg) and then to column chromatography [on silica gel; eluting with hexane-acetone (15:1)] for separation and purification to obtain 4.5 g of 2-t-butyl-5-chloro-4-methyl-3(2H)-pyridazinone.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1000 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
22.1 g
Type
reactant
Reaction Step Seven
Quantity
200 mL
Type
solvent
Reaction Step Seven
Quantity
100 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
ice water
Quantity
900 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Mg].[CH3:2]I.[C:4]([N:8]1[C:13](=[O:14])[C:12](Cl)=[C:11]([Cl:16])[CH:10]=[N:9]1)([CH3:7])([CH3:6])[CH3:5].Cl>O1CCCC1.C1(C)C=CC=CC=1>[C:4]([N:8]1[C:13](=[O:14])[C:12]([CH3:2])=[C:11]([Cl:16])[CH:10]=[N:9]1)([CH3:7])([CH3:6])[CH3:5]

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Step Six
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
22.1 g
Type
reactant
Smiles
C(C)(C)(C)N1N=CC(=C(C1=O)Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Eight
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
ice water
Quantity
900 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated at 60° to 70° C.
ADDITION
Type
ADDITION
Details
After dropwise addition
CUSTOM
Type
CUSTOM
Details
the resulting mixture was subjected to reaction at room temperature for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction liquid
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
The resulting organic layer was washed with 500 ml of a 10% sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with 500 ml of water, and then dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Solvent was distilled off
CUSTOM
Type
CUSTOM
Details
under reduced pressure to give 17.2 g of a crude product
DISTILLATION
Type
DISTILLATION
Details
The crude product was subjected to distillation (boiling point: 60° to 62° C./0.22 mmHg)
WASH
Type
WASH
Details
to column chromatography [on silica gel; eluting with hexane-acetone (15:1)]
CUSTOM
Type
CUSTOM
Details
for separation and purification

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N1N=CC(=C(C1=O)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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